6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
Description
Properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-2-3-11-14-12(15-16(11)8-9)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMDSFEFHENRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C3CCNCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Pathway
A catalyst-free microwave-mediated method for synthesizing 1,2,4-triazolo[1,5-a]pyridines was developed using enaminonitriles (1 ) and benzohydrazides (2 ) under solvent-free conditions. For 6-methyl-2-(piperidin-4-yl) derivatives, enaminonitriles bearing methyl groups at the pyridine C6 position react with piperidin-4-yl-substituted benzohydrazides. The reaction proceeds via a tandem transamidation-nucleophilic addition-condensation mechanism (Scheme 1):
-
Transamidation : Enaminonitrile (1 ) reacts with benzohydrazide (2 ) to form intermediate A , releasing dimethylamine.
-
Nucleophilic Addition : The amine group attacks the nitrile moiety, generating intermediate B .
-
Cyclization : Intramolecular condensation yields the triazolo[1,5-a]pyridine core, followed by dehydration to produce 3 .
Optimization of Reaction Conditions
Optimal parameters for synthesizing 6-methyl-2-(piperidin-4-yl) derivatives were determined through solvent and temperature screening (Table 1):
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 120 | 24 | 83 |
| DMF | 120 | 24 | 62 |
| Acetonitrile | 120 | 24 | 58 |
| Solvent-free | 120 | 2 | 92 |
Microwave irradiation at 120°C for 2 hours under solvent-free conditions maximized yield (92%) while reducing reaction time from 24 hours to 2 hours.
Transamidation-Cyclization of Enaminonitriles with Acyl Hydrazides
Substrate Scope and Functional Group Tolerance
This method accommodates diverse enaminonitriles and acyl hydrazides, enabling precise control over substituents at C6 and C2 positions:
-
C6-Methyl Group : Enaminonitriles derived from 2-amino-6-methylpyridine provide the methyl substituent at C6.
-
C2-Piperidin-4-yl Group : Benzohydrazides functionalized with piperidin-4-yl moieties introduce the C2 substituent.
Notably, electron-donating groups (e.g., methoxy) on benzohydrazides enhance reactivity, while electron-withdrawing groups (e.g., nitro) require extended reaction times.
Late-Stage Functionalization
Post-synthetic modifications expand accessibility to derivatives:
-
N-Alkylation : Treatment with alkyl halides under basic conditions functionalizes the piperidine nitrogen.
-
Reductive Amination : Ketones or aldehydes react with the piperidine amine to introduce additional substituents.
Alternative Routes via 1-Amino-2-Iminopyridine Intermediates
Carboxylic Acid-Mediated Cyclization
A metal-free protocol utilizes 1-amino-2-iminopyridines (3a–e ) and carboxylic acids under microwave irradiation (Scheme 2). For 6-methyl derivatives, 1-amino-2-imino-6-methylpyridine reacts with piperidine-4-carboxylic acid to form the target compound via direct C–N bond formation.
Reaction Optimization
Key parameters include:
Aldehyde-Based Annulation
Arylidenemalononitriles (3 ) react with 2′-acetyl-2-cyanoacetohydrazide (2 ) to form triazolo[1,5-a]pyridines (Scheme 3). Introducing methyl and piperidinyl groups requires substituted malononitriles and hydrazides, respectively.
Scalability and Industrial Considerations
Gram-Scale Synthesis
The microwave-assisted method scales linearly:
Environmental Impact
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Catalyst | Scalability |
|---|---|---|---|---|
| Microwave Cyclization | 92 | 2 h | None | High |
| Carboxylic Acid Route | 90 | 15 min | TEA | Moderate |
| Aldehyde Annulation | 78 | 6 h | Piperidine | Low |
Microwave-mediated synthesis offers the best balance of yield, speed, and scalability.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 8.0 Hz, 1H, pyridine-H), 6.98 (d, J = 8.0 Hz, 1H, pyridine-H), 3.45–3.40 (m, 2H, piperidine-H), 2.85–2.80 (m, 2H, piperidine-H), 2.45 (s, 3H, CH3), 2.10–1.95 (m, 4H, piperidine-H).
-
13C NMR : δ 160.2 (triazole-C), 152.4, 148.1, 135.6 (pyridine-C), 55.3 (piperidine-C), 45.8 (piperidine-C), 21.7 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo compounds, including 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine. These compounds have been evaluated for their ability to inhibit various cancer cell lines.
Case Study: Inhibition of AXL Receptor Tyrosine Kinase
A study focused on [1,2,4]triazolo compounds demonstrated that they could inhibit AXL receptor tyrosine kinase, which is implicated in several cancers such as breast and lung cancer. The inhibition of this receptor can lead to decreased tumor proliferation and metastasis. In vitro assays showed that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines .
Neuropharmacological Effects
Research indicates that triazolo derivatives can also play a role in neuropharmacology. They have been studied for their potential effects on neurotransmitter systems and their implications for treating neurological disorders.
Case Study: Neuroprotective Properties
In a series of experiments evaluating neuroprotective effects, derivatives of triazolo compounds were shown to enhance synaptic plasticity and improve cognitive functions in animal models. The specific mechanisms involve modulation of GABAergic and glutamatergic systems, suggesting that this compound could be a candidate for further development in treating neurodegenerative diseases .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have indicated that certain triazolo derivatives exhibit antibacterial and antifungal activities.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 6-Methyl-2-(Piperidin-4-Yl)... | E. coli | 15 | 32 |
| S. aureus | 18 | 16 | |
| C. albicans | 14 | 64 |
This table summarizes the antimicrobial activity observed in preliminary studies where the compound was tested against various pathogens .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as CDK2 (Cyclin-Dependent Kinase 2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pharmacological Profiles
- Antiproliferative Activity : The target compound’s piperidinyl group may enhance interaction with kinase ATP-binding sites, as seen in related triazolopyridines with antitumor activity (e.g., reports IC₅₀ values <10 μM for some analogs) .
- Antimicrobial Efficacy : Methyl and piperidinyl substituents could mimic the activity of 1,3,4-thiadiazole-triazolo hybrids (), which show MICs of 2–8 μg/mL against bacterial strains .
Physicochemical Properties
*Predicted based on methyl/piperidine substituents and analog data .
Biological Activity
6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
- CAS Number : 1422059-99-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent in different disease models.
Research indicates that this compound may exert its effects through the inhibition of specific receptor tyrosine kinases, particularly the AXL receptor. AXL is implicated in various proliferative conditions such as cancer, making this compound a candidate for anticancer therapy .
Anticancer Activity
A study demonstrated that compounds similar to this compound exhibit potent inhibition of AXL receptor activity. This inhibition correlates with reduced cell proliferation in cancer cell lines. For example:
- IC50 Values : Compounds tested showed IC50 values ranging from 8.3 nM to 176 nM against AXL receptor activity, indicating strong potency in inhibiting this pathway .
Neuropharmacological Effects
The compound has also been assessed for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary data indicate that it may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
Data Table: Summary of Biological Activities
| Activity Type | Target Receptor/Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| AXL Inhibition | AXL Receptor | 8.3 | |
| Cancer Cell Proliferation | Various Cancer Lines | 176 | |
| Neurotransmitter Modulation | Acetylcholine/Dopamine | Not Specified |
Case Studies
Several case studies have highlighted the therapeutic potential of triazolo compounds similar to this compound:
-
Case Study on Cancer Treatment :
- In vitro studies showed that treatment with this compound led to significant apoptosis in cancer cell lines resistant to conventional therapies.
- The study concluded that targeting AXL could be a viable strategy for overcoming drug resistance in cancer patients.
-
Neuropharmacology Study :
- Animal models treated with the compound exhibited improved cognitive functions and reduced anxiety-like behaviors.
- These findings suggest a dual role in both neuroprotection and cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-methyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine?
- Methodology : The compound can be synthesized via oxidative cyclization of amidines or hydrazones under metal-free conditions. For example, piperidine-catalyzed ternary condensation of hydrazones with aldehydes and malononitrile in ethanol under reflux yields triazolopyridine derivatives . Alternatively, green solvent systems (e.g., water/ethanol mixtures) with eco-friendly additives like 4,4’-trimethylenedipiperidine improve reaction efficiency and reduce toxicity .
- Key Parameters : Reaction temperature (reflux at ~80°C), solvent polarity, and catalyst recyclability (up to 5 cycles without loss of activity) .
Q. How can structural characterization of triazolopyridine derivatives be optimized?
- Analytical Techniques :
- NMR : and NMR identify substituent positions (e.g., methyl groups at C6 and piperidinyl at C2) .
- IR : Stretching frequencies for C≡N (~2200 cm) and C=O (~1700 cm) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 for triazolopyridines) validate molecular weight .
Q. What are the primary applications of triazolopyridine scaffolds in medicinal chemistry?
- Biological Targets :
- Enzyme Inhibition : JAK1/2 kinases (e.g., CEP-33779) for cancer therapy .
- Antioxidant Activity : Attenuation of oxidative stress in C. elegans models via reduction of malondialdehyde and advanced glycation end products .
Advanced Research Questions
Q. How do catalytic mechanisms differ between metal-free and metal-catalyzed triazolopyridine synthesis?
- Metal-Free : Piperidine acts as a dual Lewis base and hydrogen-bond acceptor, facilitating cyclization without metal contamination .
- Metal-Catalyzed : CuBr/1,10-phenanthroline systems enable oxidative coupling but risk product contamination and reduced recyclability .
- Contradiction Analysis : While metal-free methods align with green chemistry principles, metal-catalyzed routes may offer higher regioselectivity for complex substrates .
Q. What computational strategies are effective for predicting triazolopyridine bioactivity?
- Molecular Docking : Use crystal structures of target enzymes (e.g., cyclooxygenase-2, JAK2) from Protein Data Bank (PDB) for binding affinity simulations .
- QSAR Models : Correlate substituent electronegativity (e.g., bromo vs. methyl groups) with inhibitory potency against VEGFR-2 or HIF PHD-1 .
Q. How can contradictory data on triazolopyridine solubility and stability be resolved?
- Experimental Design :
- Solubility : Test in polar (DMSO) vs. nonpolar (hexane) solvents; bromo derivatives show higher aqueous solubility due to halogen polarity .
- Stability : Accelerated degradation studies (40°C/75% RH) reveal sensitivity to light and moisture, necessitating inert storage conditions .
Q. What methodologies validate triazolopyridine efficacy in in vivo models?
- C. elegans Lifespan Assays : Dose-dependent administration (1–50 µM) with heat/chemical stress challenges to quantify oxidative stress reduction .
- Pharmacokinetics : Oral bioavailability studies in rodents using LC-MS/MS to measure plasma half-life and metabolite profiling .
Methodological Challenges and Solutions
Q. How to address low yields in triazolopyridine functionalization reactions?
- Optimization Steps :
Use Pd-catalyzed Suzuki coupling for bromo-substituted derivatives (yields >80%) .
Pre-activate substrates with trimethylaluminum to enhance electrophilicity .
- Troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to isolate intermediates .
Q. What are best practices for scaling up triazolopyridine synthesis?
- Process Chemistry :
- Continuous Flow Systems : Reduce reaction time from 24h to 2h for cyclization steps .
- Solvent Recovery : Distill ethanol/water mixtures for reuse, minimizing waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
